molecular formula C16H15Cl2FN2O B4731873 N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea

Cat. No.: B4731873
M. Wt: 341.2 g/mol
InChI Key: BXHHHZGVLXAMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in maintaining the fluid balance in many epithelial tissues, including the lungs, pancreas, and sweat glands. CFTR dysfunction is the underlying cause of cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF, as well as other diseases that involve CFTR dysfunction.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea inhibits CFTR-mediated chloride transport by binding to the cytoplasmic domain of the CFTR protein. Specifically, this compound binds to the nucleotide-binding domain 1 (NBD1) of CFTR, which is essential for ATP-dependent channel gating. By binding to NBD1, this compound prevents ATP from binding to CFTR and opening the channel. This results in a reduction in chloride transport across epithelial membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can decrease CFTR-mediated chloride transport, reduce CFTR protein expression, and inhibit CFTR mRNA splicing. In vivo studies have shown that this compound can improve lung function, reduce inflammation, and decrease bacterial load in CF animal models. This compound has also been shown to have anti-inflammatory effects in non-CF animal models, suggesting that it may have broader therapeutic potential beyond CF.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for structure-activity relationship studies. This compound is also highly specific for CFTR, with minimal off-target effects. However, this compound has some limitations as a research tool. It is relatively expensive and has low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of focus is the optimization of this compound for clinical use, including the development of more soluble formulations and the evaluation of its safety and efficacy in human clinical trials. This compound may also have potential as a research tool for studying the role of CFTR in other diseases, such as cancer and diabetes. Finally, this compound may have potential as a tool for studying the basic biology of CFTR, including its structure, function, and regulation.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been extensively studied in vitro and in vivo as a potential therapeutic agent for CF. In vitro studies have shown that this compound can inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 of approximately 300 nM. In vivo studies in CF animal models have shown that this compound can improve lung function, reduce inflammation, and decrease bacterial load. This compound has also been studied as a potential therapeutic agent for other diseases that involve CFTR dysfunction, such as secretory diarrhea, polycystic kidney disease, and cholangiocarcinoma.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[1-(4-chlorophenyl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O/c1-2-15(10-3-5-11(17)6-4-10)21-16(22)20-12-7-8-14(19)13(18)9-12/h3-9,15H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHHHZGVLXAMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.